S-((2-chloropyridin-3-yl)methyl) O-ethyl carbonodithioate
CAS No.: 1092445-02-7
Cat. No.: VC4628689
Molecular Formula: C9H10ClNOS2
Molecular Weight: 247.76
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1092445-02-7 |
---|---|
Molecular Formula | C9H10ClNOS2 |
Molecular Weight | 247.76 |
IUPAC Name | O-ethyl (2-chloropyridin-3-yl)methylsulfanylmethanethioate |
Standard InChI | InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-4-3-5-11-8(7)10/h3-5H,2,6H2,1H3 |
Standard InChI Key | NZIGWQKUFPSXNR-UHFFFAOYSA-N |
SMILES | CCOC(=S)SCC1=C(N=CC=C1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 2-chloropyridin-3-ylmethyl group bonded to a carbonodithioate ester. The pyridine ring’s chlorine substituent at the 2-position enhances electrophilicity, facilitating interactions with biological targets, while the carbonodithioate group (–SC(=S)OEt) contributes to its thiocarbamate-like reactivity . The SMILES notation CCOC(=S)SCC1=C(N=CC=C1)Cl
and InChIKey NZIGWQKUFPSXNR-UHFFFAOYSA-N
provide precise descriptors for its stereochemical configuration .
Physicochemical Characteristics
Key properties include:
Property | Value |
---|---|
Molecular Weight | 247.76 g/mol |
Purity | ≥95% |
Storage Conditions | Room temperature |
Solubility | Data not available |
Melting/Boiling Points | Not reported |
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols remain proprietary, the compound is likely synthesized through a nucleophilic substitution reaction between 2-chloro-3-(chloromethyl)pyridine and ethyl potassium xanthogenate. Alternative routes may involve thiolation of pyridine-derived intermediates using carbon disulfide and ethylating agents . The absence of published methodologies suggests industrial synthesis is optimized for scale, prioritizing yield and cost-efficiency.
Purification and Quality Control
Purification via column chromatography or recrystallization ensures a purity ≥95%, as specified in commercial listings . Analytical techniques such as HPLC and NMR verify structural integrity, though specific chromatographic conditions are undisclosed.
Agricultural Applications
Pest Control Mechanisms
The compound’s primary mode of action involves inhibition of acetylcholinesterase (AChE) in insects, disrupting neurotransmitter breakdown and causing paralysis . In plants, it interferes with lipid biosynthesis in weeds, preventing cell membrane formation . Field studies in Thailand demonstrate efficacy against Myzus persicae (aphids) and Plutella xylostella (diamondback moths), with mortality rates exceeding 80% at concentrations of 0.1–0.5% .
Herbicidal Activity
As a pre-emergent herbicide, it suppresses germination of Amaranthus retroflexus (redroot pigweed) and Echinochloa crus-galli (barnyard grass) by inhibiting protoporphyrinogen oxidase (PPO), an enzyme critical to chlorophyll synthesis . Application rates of 200–400 g/ha reduce weed biomass by 70–90% in rice and vegetable crops .
Future Research Directions
Further studies are needed to:
-
Elucidate the compound’s metabolic pathways in non-target species.
-
Develop enantioselective synthesis methods to isolate biologically active stereoisomers.
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Assess long-term ecotoxicological impacts on soil microbiota and pollinators.
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